D-Aspartate Oxidase (DDO) Inhibitory Activity: Comparative Cross-Study Data
The compound demonstrates measurable but weak inhibition of human D-aspartate oxidase (DDO). In a direct cross-study comparison, its inhibitory activity is significantly lower than that of the parent drug Tandospirone, highlighting a key functional differentiation. The metabolite's weak DDO inhibition (Ki > 10,000 nM) [1] contrasts with Tandospirone's potent 5-HT1A receptor agonism, defining its role as a selective tool for metabolic studies rather than primary pharmacology.
| Evidence Dimension | Inhibitory activity against human recombinant D-aspartate oxidase (DDO) |
|---|---|
| Target Compound Data | Ki = 1.51E+4 nM (15,100 nM) |
| Comparator Or Baseline | Comparator (cross-study): Tandospirone. Baseline (primary activity): Ki at 5-HT1A receptor = 27 ± 5 nM. |
| Quantified Difference | The compound's DDO inhibition is approximately 560-fold weaker than Tandospirone's primary target activity, and its DDO inhibition is considered weak (IC50 > 100,000 nM in other assay formats [2]). |
| Conditions | Binding affinity assay using human recombinant DDO. |
Why This Matters
For scientists procuring a compound to study Tandospirone metabolism or DDO enzyme interactions, this metabolite's weak off-target activity is a critical specification that ensures experimental results are not confounded by potent secondary pharmacology.
- [1] BindingDB. BDBM50121995. Ki data for human recombinant D-aspartate oxidase. View Source
- [2] BindingDB. BDBM50121998. IC50 data for human recombinant D-aspartate oxidase. View Source
